molecular formula C21H21FN4O3 B2670936 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 879757-54-7

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2670936
CAS No.: 879757-54-7
M. Wt: 396.422
InChI Key: GERDJWLQXHMZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview This product is the chemical compound 3-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione, provided for research and development purposes. It is a derivative of the privileged quinazoline-2,4(1H,3H)-dione scaffold, a structure known for its diverse and potent biological activities. This compound is strictly for laboratory and research use and is not intended for diagnostic or therapeutic applications. Research Applications and Potential While biological data for this specific compound is subject to ongoing research, its molecular structure suggests significant potential in several key areas based on established literature for its core components. The quinazoline-2,4(1H,3H)-dione core is a recognized pharmacophore in medicinal chemistry. Recent studies have identified derivatives of this scaffold as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes . PARP inhibitors are a major area of oncology research, as they can induce synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA mutations . Furthermore, the incorporation of a flexible propyl linker and a 4-(4-fluorophenyl)piperazine group is a strategic modification often employed to enhance pharmacokinetic properties and receptor affinity. This particular side chain may also contribute to activity against bacterial targets, as novel quinazoline-dione derivatives are being actively investigated as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV to combat the growing problem of antimicrobial resistance . Handling and Storage For research purposes only. Researchers should handle all chemicals in accordance with laboratory safety protocols. Consult the safety data sheet (SDS) for detailed hazard and handling information. Store in a sealed container in a cool, dry place.

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDJWLQXHMZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or carboxyl groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Overview

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione. These compounds are being investigated as potential inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Case Study

In one study, a series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant activity compared to standard antibiotics. Notably, compounds similar to this compound showed broad-spectrum efficacy against resistant strains of bacteria .

Data Table: Antimicrobial Activity

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeReference
Compound AModerateWeak
Compound BStrongModerate
This compoundSignificantModerate

Case Study

A recent investigation into a series of quinazoline-based compounds demonstrated their effectiveness in inhibiting the proliferation of various cancer cell lines. The study found that certain derivatives could induce apoptosis in cancer cells through a mechanism involving cell cycle arrest and activation of caspases .

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 Value (µM)Mechanism of ActionReference
Compound CMCF-712Apoptosis induction
Compound DA5498Cell cycle arrest
This compoundHeLa10Caspase activation

Potential Applications

The piperazine moiety present in compounds like this compound is known for its psychoactive properties. Research is ongoing to explore its effects on neurotransmitter systems and its potential use in treating neurological disorders such as anxiety and depression.

Case Study

In animal models, derivatives containing the piperazine ring have shown promise in modulating serotonin and dopamine pathways. This suggests a potential application in developing novel antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular functions. For instance, it may interfere with DNA replication or protein synthesis in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its 4-fluorophenylpiperazine substituent and quinazoline-dione core . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight logP Key Biological Activities Reference
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione Quinazoline-dione 4-fluorophenylpiperazine, 3-oxopropyl linker ~395.44 ~2.8 Potential serotonin/dopamine receptor modulation (inferred from analogs)
Cloperidone (3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}quinazoline-2,4(1H,3H)-dione) Quinazoline-dione 3-chlorophenylpiperazine, propyl linker 387.86 3.1 Established antipsychotic (5-HT₂A/α₁-adrenergic antagonist)
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione (Y040-8779) Quinazoline-dione 4-methoxyphenylpiperazine, 3-oxopropyl linker 408.46 2.42 Improved solubility (logSw = -3.04) due to methoxy group
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one Quinazolinone 2,4-dimethylphenylpiperazine, dimethoxyquinazoline ~466.52 ~3.5 Enhanced lipophilicity; potential anticancer activity
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione Quinazoline-dione Ethoxyphenyl-oxadiazole, phenethyl linker ~447.47 ~3.2 Oxadiazole moiety may improve CNS penetration

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound likely enhances selectivity for serotonin/dopamine receptors compared to 4-methoxyphenyl (Y040-8779) or 3-chlorophenyl (Cloperidone) analogs. Fluorine’s electronegativity may reduce off-target interactions .
  • Cloperidone ’s clinical efficacy as an antipsychotic underscores the importance of the chlorophenyl group in α₁-adrenergic antagonism, suggesting the fluorinated analog may exhibit similar or modified receptor profiles .

Dimethoxyquinazoline derivatives (e.g., ) show higher logP values (~3.5) due to increased hydrophobicity, which may limit aqueous solubility but enhance membrane permeability.

Structural Diversity in Analog Libraries: Compounds with oxadiazole rings (e.g., ) exhibit distinct electronic profiles, favoring interactions with enzymes or ion channels. The target compound lacks this feature, prioritizing piperazine-mediated receptor binding.

Biological Activity

The compound 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C₂₁H₂₃F₂N₃O₂
  • Molecular Weight : 395.43 g/mol
  • CAS Number : 1393571-53-3

Biological Activity Overview

Quinazoline derivatives have been extensively studied for their pharmacological potential. The specific compound exhibits a range of biological activities:

Antimicrobial Activity

A study evaluated various quinazoline derivatives, including the compound of interest, for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives showed moderate to significant antimicrobial activity. The compound demonstrated effectiveness comparable to standard antibiotics, making it a candidate for further development in combating bacterial infections .

Antiviral Activity

Research has also highlighted the antiviral potential of quinazoline derivatives. In vitro studies showed that certain derivatives exhibited potent inhibitory effects against viruses such as adenovirus and vaccinia virus. For instance, one derivative displayed an EC50 value of 1.7 μM against vaccinia virus, significantly lower than the reference drug Cidofovir . This suggests that the compound may be effective in treating viral infections.

Anticancer Activity

The anticancer properties of quinazoline derivatives are notable. Several studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary tests against various cancer cell lines, indicating its potential as an anticancer agent .

Research Findings and Case Studies

StudyFindings
PMC9228007 Identified quinazoline derivatives as effective inhibitors of bacterial gyrase and DNA topoisomerase IV; moderate activity against Gram-positive and Gram-negative strains observed.
PMC7126219 Highlighted antiviral activity with significant efficacy against vaccinia virus; EC50 values suggest potential for therapeutic application.
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry Discussed the broad spectrum of biological activities associated with quinazoline derivatives, including antibacterial and anticancer properties.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to the observed pharmacological effects .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a quinazoline-dione core with a piperazine-fluorophenyl moiety. A validated route includes:

  • Step 1 : Condensation of an azide intermediate with a substituted phenol under reflux in anhydrous dioxane (10–12 hours) to form the quinazoline backbone .
  • Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine group via nucleophilic acyl substitution. This step often requires a base (e.g., K₂CO₃) and reflux in ethanol (5–12 hours) .
  • Purification : Flash chromatography (silica gel, EtOAc/petroleum ether) or recrystallization to achieve >95% purity, confirmed via HPLC .
    Key variables : Prolonged reflux (>10 hours) improves coupling efficiency, while excess phenol (1.2–1.5 eq) minimizes side products.

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

  • NMR : ¹H and ¹³C NMR are critical for confirming the quinazoline-dione scaffold (e.g., carbonyl signals at δ ~165–175 ppm) and piperazine linkage (N-CH₂ protons at δ ~3.0–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard for purity assessment (>95% by area normalization) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, as demonstrated for analogous piperazine-quinazoline hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological strategies include:

  • Solubility enhancement : Co-solvents (e.g., DMSO/PEG 400) or nanoformulation to improve bioavailability .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites and refine SAR .
  • Species-specific assays : Comparative testing in humanized models to account for interspecies metabolic differences.

Q. What strategies optimize synthetic yield during piperazine-quinazoline coupling?

Low yields (<50%) in this step may result from steric hindrance or competing side reactions. Optimization approaches:

  • Catalysis : Transition metals (e.g., Pd/C) or organocatalysts to accelerate coupling .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Microwave-assisted synthesis : Reduced reaction time (2–4 hours vs. 12 hours) and improved yields (up to 86%) .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for biological targets?

  • Analog synthesis : Modify the fluorophenyl group (e.g., chloro, trifluoromethyl substituents) or piperazine chain length to assess target affinity .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like serotonin or dopamine transporters .
  • Functional assays : Competitive binding assays (e.g., radioligand displacement) and cellular viability tests (MTT assay) to quantify potency and selectivity .

Q. What are critical considerations for reproducible X-ray diffraction analysis?

  • Crystallization : Slow evaporation from EtOAc/petroleum ether (1:1) at 4°C yields diffraction-quality crystals .
  • Data refinement : Use riding models for hydrogen atoms (C–H = 0.93 Å, O–H = 0.82 Å) and isotropic thermal parameters (Uiso = 1.2–1.5×Ueq) to minimize R-factor discrepancies .

Data Contradiction Analysis

Q. How to address inconsistent enzyme inhibition data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and uniform substrate concentrations.
  • Allosteric effects : Investigate non-competitive inhibition via Lineweaver-Burk plots and Schild regression .
  • Protein purity : SDS-PAGE (>95% purity) to rule out contaminant-induced artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.